molecular formula C9H8BrN B15365687 2-Bromo-6-ethylbenzonitrile

2-Bromo-6-ethylbenzonitrile

Cat. No.: B15365687
M. Wt: 210.07 g/mol
InChI Key: JRAQYRGINSSFRL-UHFFFAOYSA-N
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Description

2-Bromo-6-ethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, featuring a bromine atom and an ethyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by the halogenation of 6-ethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-bromoethane with a cyanide ion to form the nitrile group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups, to form phenols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 2-Bromo-6-ethylbenzoic acid.

  • Reduction: 2-Bromo-6-ethylbenzylamine.

  • Substitution: 2-Hydroxy-6-ethylbenzonitrile.

Scientific Research Applications

2-Bromo-6-ethylbenzonitrile is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-6-ethylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Bromobenzonitrile

  • 2-Chlorobenzonitrile

  • 2-Fluorobenzonitrile

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-bromo-6-ethylbenzonitrile

InChI

InChI=1S/C9H8BrN/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5H,2H2,1H3

InChI Key

JRAQYRGINSSFRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Br)C#N

Origin of Product

United States

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